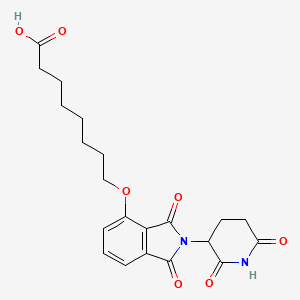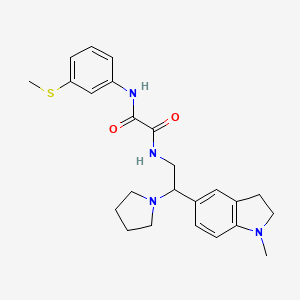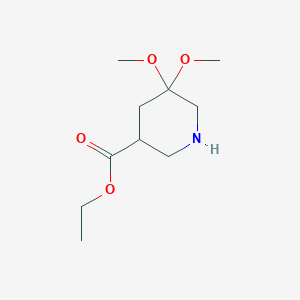
Thalidomide-O-C7-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C7-acid is a complex organic compound that features a piperidine ring and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C7-acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the octanoic acid chain via esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-C7-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
Thalidomide-O-C7-acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involved in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic applications, including as a component of targeted drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-C7-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or activate receptors that regulate cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic Acid: Shares a similar core structure but lacks the octanoic acid chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an amino group, which may confer different biological activities.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a tert-butyl group, which can influence its chemical reactivity and stability.
Uniqueness
Thalidomide-O-C7-acid is unique due to the presence of the octanoic acid chain, which can enhance its solubility and bioavailability. This structural feature may also allow for more specific interactions with biological targets, potentially leading to improved therapeutic efficacy .
Propiedades
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXURXVZYAHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2907924.png)
![5-Bromo-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2907925.png)



![3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2907933.png)




![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2907941.png)

